molecular formula C11H17N3O B13598077 2-(Piperazin-1-ylmethyl)pyridin-3-ol

2-(Piperazin-1-ylmethyl)pyridin-3-ol

Cat. No.: B13598077
M. Wt: 207.27 g/mol
InChI Key: YGYRRKOFBYVYNL-UHFFFAOYSA-N
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Description

1-[(3-Methoxypyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C11H16N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxypyridin-2-yl)methyl]piperazine typically involves the reaction of 3-methoxypyridine with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where 3-methoxypyridine is reacted with piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-[(3-methoxypyridin-2-yl)methyl]piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxypyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Methoxypyridin-2-yl)methyl]piperazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(3-methoxypyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridinyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-[(3-Methylpyridin-2-yl)methyl]piperazine: Similar structure but with a methyl group instead of a methoxy group.

    1-[(3-Chloropyridin-2-yl)methyl]piperazine: Contains a chlorine atom instead of a methoxy group.

    1-[(3-Fluoropyridin-2-yl)methyl]piperazine: Contains a fluorine atom instead of a methoxy group.

Uniqueness: 1-[(3-Methoxypyridin-2-yl)methyl]piperazine is unique due to the presence of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(3-methoxypyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C11H17N3O/c1-15-11-3-2-4-13-10(11)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3

InChI Key

YGYRRKOFBYVYNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)CN2CCNCC2

Origin of Product

United States

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